molecular formula C13H20N2O2S B2428664 N-benzylazepane-1-sulfonamide CAS No. 839681-40-2

N-benzylazepane-1-sulfonamide

Cat. No.: B2428664
CAS No.: 839681-40-2
M. Wt: 268.38
InChI Key: PPTLOZBPUPTMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzylazepane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological activities, including antibacterial, antifungal, and diuretic properties . The structure of this compound includes a benzyl group attached to an azepane ring, which is further connected to a sulfonamide group.

Mechanism of Action

Target of Action

N-benzylazepane-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . It is a structural analogue of para-aminobenzoic acid (PABA), a substrate of the enzyme. By binding to the enzyme’s active site, it prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial DNA synthesis, effectively stopping bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids . The downstream effect of this inhibition is the prevention of bacterial DNA synthesis, leading to the cessation of bacterial growth .

Pharmacokinetics

They are known to be metabolized in the liver and excreted primarily in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and potential for side effects.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound effectively halts the production of bacterial DNA, thereby stopping bacterial proliferation . This makes it a potentially effective antibacterial agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect its pharmacokinetics and pharmacodynamics

Future Directions

Research on sulfonamides, including N-benzylazepane-1-sulfonamide, is ongoing. Recent studies have focused on developing efficient methods for the synthesis of sulfonamides and exploring their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylazepane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under mild conditions to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-benzylazepane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

Uniqueness: N-benzylazepane-1-sulfonamide is unique due to its specific structural features, such as the azepane ring and benzyl group, which confer distinct chemical and biological properties. Unlike other sulfonamides, it has shown potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery programs.

Properties

IUPAC Name

N-benzylazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c16-18(17,15-10-6-1-2-7-11-15)14-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTLOZBPUPTMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.